molecular formula C11H20N2O2 B2804567 rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans CAS No. 2227776-54-5

rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans

Cat. No.: B2804567
CAS No.: 2227776-54-5
M. Wt: 212.293
InChI Key: JQIVGVPAYOAPKN-DTWKUNHWSA-N
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Description

rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and an aminocyclopropyl group. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the azetidine ring, followed by the introduction of the aminocyclopropyl group. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl 3-[(1R,2S)-2-aminocyclopropyl]azetidine-1-carboxylate, trans is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in the synthesis of novel compounds and the study of complex biological systems.

Properties

IUPAC Name

tert-butyl 3-[(1S,2R)-2-aminocyclopropyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7(6-13)8-4-9(8)12/h7-9H,4-6,12H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIVGVPAYOAPKN-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2C[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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